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Compound of Interest

Compound Name: o-Tolyl-acetyl chloride

Cat. No. B159740

An In-depth Technical Guide on the Role of o-Tolyl-acetyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl-acetyl chloride (2-(2-methylphenyl)acetyl chloride) is a specialized acyl chloride that
serves as a critical building block and versatile reagent in modern organic synthesis. Its primary
function is to introduce the o-tolylacetyl moiety into various molecular scaffolds, a valuable
strategy in medicinal chemistry and materials science. As a highly reactive derivative of o-
tolylacetic acid, it undergoes a range of nucleophilic acyl substitution reactions to form key
functional groups, including amides, esters, and aryl ketones. This technical guide details the
synthesis, core reactivity, experimental protocols, and applications of o-tolyl-acetyl chloride,
with a focus on its role in the development of complex molecules and active pharmaceutical
ingredients (APIS).

Core Properties and Spectroscopic Data

o-Tolyl-acetyl chloride is a reactive chemical intermediate. Due to its reactivity, particularly
with moisture, it must be handled under anhydrous conditions. Its properties are crucial for
designing synthetic routes and purification strategies.

Table 1: Physical and Chemical Properties of o-Tolyl-acetyl chloride
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Property Value Reference
UEEE Naie i:i:::hylphenyl)acetyl (1]
Molecular Formula CoHoCIO [1][2]
Molecular Weight 168.62 g/mol [1]

CAS Number 10166-09-3 [1]
Appearance Pale pink to colorless liquid

Boiling Point 84 °C @ 1.5 mmHg

| Density | 1.146 g/cm3 (Predicted) | |

Table 2: Characteristic Spectroscopic Data Note: Experimentally obtained spectra for o-tolyl-

acetyl chloride are not widely available. The data below is based on characteristic values for

the functional groups present.

Spectroscopic Technique

Characteristic Features

FT-IR

Strong C=0 stretch characteristic of acyl

chlorides at ~1800 cm™1.

1H NMR

- Aromatic protons (4H) in the 6 7.0-7.5 ppm
region. - Methylene protons (-CH2-) as a singlet
at approx. & 4.0-4.5 ppm. - Methyl protons (-
CHs) as a singlet at approx. 6 2.3-2.5 ppm.

13C NMR

- Carbonyl carbon (-C=0) signal at approx. o
170 ppm. - Aromatic carbons in the d 125-140
ppm region. - Methylene carbon (-CH2-) signal
around & 50-55 ppm. - Methyl carbon (-CHs)
signal around & 18-20 ppm.

Mass Spectrometry (EI)

- Molecular ion peak (M+) at m/z 168. - Isotope
peak (M+2) at m/z 170 due to 3’Cl. -
Fragmentation peak corresponding to the loss of
Cl (m/z 133). - Peak for the tolyl fragment.
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Synthesis of o-Tolyl-acetyl chloride

The most common and efficient laboratory-scale synthesis of o-tolyl-acetyl chloride involves
the direct chlorination of its parent carboxylic acid, o-tolylacetic acid. Thionyl chloride (SOCI2) is
a widely used reagent for this transformation due to its reliability and the formation of gaseous
byproducts (SO2 and HCI), which simplifies purification.
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Caption: Synthesis workflow for o-tolyl-acetyl chloride.

Experimental Protocol: Synthesis from o-Tolylacetic
Acid

Materials:

o-Tolylacetic acid (1.0 equiv)

Thionyl chloride (SOCI2) (2.0 equiv)

A few drops of anhydrous N,N-Dimethylformamide (DMF) (catalyst)

Round-bottomed flask, reflux condenser with a gas outlet (to scrub HCI and SOz), heating
mantle, and distillation apparatus.

Procedure:

e Reaction Setup: A dry 500 mL round-bottomed flask is charged with o-tolylacetic acid (e.qg.,
50 g, 0.33 mol). The flask is equipped with a magnetic stir bar and a reflux condenser
connected to a gas trap (e.g., a bubbler with NaOH solution).

o Reagent Addition: Thionyl chloride (48 mL, 0.66 mol) is added to the flask, followed by a few
drops of anhydrous DMF.

e Reaction: The mixture is gently heated to reflux (oil bath temperature ~80 °C) and
maintained for 2-3 hours. The reaction progress can be monitored by the cessation of gas
evolution (HCI and SOz).

o Work-up: After cooling to room temperature, the excess thionyl chloride is removed by
distillation at atmospheric pressure.

 Purification: The crude o-tolyl-acetyl chloride is then purified by vacuum distillation to yield
the final product.

Core Reactivity and Key Synthetic Applications

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b159740?utm_src=pdf-body
https://www.benchchem.com/product/b159740?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

As a highly reactive acylating agent, o-tolyl-acetyl chloride is a cornerstone for introducing
the 2-(2-methylphenyl)acetyl group. Its reactivity is dominated by the nucleophilic acyl
substitution mechanism, where the chloride acts as an excellent leaving group.
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Caption: Mechanism of Nucleophilic Acyl Substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an
acyl group to an aromatic ring. Using o-tolyl-acetyl chloride, this reaction produces aryl
ketones that are valuable intermediates in drug synthesis. The reaction requires a Lewis acid
catalyst, typically aluminum chloride (AIClI3).

Table 3: Representative Friedel-Crafts Acylation Reaction
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Representative

Substrate Reagent Catalyst Product .
Yield

| Benzene | o-Tolyl-acetyl chloride | AICIs | 1-Phenyl-2-(o-tolyl)ethanone | >85% (Typical) |

Materials:

Anhydrous aluminum chloride (AICI3) (1.1 equiv)

o-Tolyl-acetyl chloride (1.0 equiv)

Anhydrous benzene (used as both solvent and reactant)

Dichloromethane (anhydrous, as co-solvent if needed)

Ice, concentrated HCI

Separatory funnel, round-bottom flask, addition funnel.

Procedure:

o Catalyst Suspension: Anhydrous AICIs (e.g., 15 g, 0.11 mol) is placed in a dry 250 mL round-
bottom flask equipped with a stir bar, reflux condenser, and an addition funnel. The
apparatus is kept under an inert atmosphere (N2 or Ar). Anhydrous benzene (100 mL) is
added, and the suspension is cooled to 0-5 °C in an ice bath.

e Acyl Chloride Addition: o-Tolyl-acetyl chloride (e.g., 16.8 g, 0.10 mol) is dissolved in 25 mL
of anhydrous benzene and added dropwise to the stirred AlCIs suspension over 30 minutes,
maintaining the temperature below 10 °C.

o Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at
room temperature for 1-2 hours, then gently refluxed for an additional hour to ensure
completion.

e Quenching: The reaction mixture is cooled in an ice bath and slowly poured onto a mixture of
crushed ice (200 g) and concentrated HCI (50 mL) with vigorous stirring.
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o Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated,
and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic
layers are washed with water, saturated NaHCOs solution, and brine.

 Purification: The organic layer is dried over anhydrous MgSOQea, filtered, and the solvent is
removed under reduced pressure. The resulting crude ketone can be purified by vacuum
distillation or recrystallization.

Amide Synthesis (Aminolysis)

The reaction of o-tolyl-acetyl chloride with ammonia, primary amines, or secondary amines
provides a direct and high-yielding route to primary, secondary, and tertiary amides,
respectively. The amide bond is a fundamental linkage in pharmaceuticals. A base is required
to neutralize the HCI byproduct.

Table 4: Representative Amide Synthesis

Representative

Amine Reagent Base Product .
Yield

| Aniline | o-Tolyl-acetyl chloride | Pyridine or Triethylamine | N-phenyl-2-(o-tolyl)acetamide |
>90% (Typical)[3] |

Materials:

Aryl amine (e.g., aniline) (1.0 equiv)

o-Tolyl-acetyl chloride (1.05 equiv)

Triethylamine (TEA) or Pyridine (1.1 equiv)

Anhydrous dichloromethane (DCM) as solvent

Ice bath, round-bottom flask, magnetic stirrer.

Procedure:
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Amine Solution: The aryl amine (e.g., 9.3 g, 0.10 mol) and triethylamine (15.3 mL, 0.11 mol)
are dissolved in anhydrous DCM (150 mL) in a flask. The solution is cooled to 0 °C in an ice
bath.

Acyl Chloride Addition: o-Tolyl-acetyl chloride (17.7 g, 0.105 mol) dissolved in 50 mL of
anhydrous DCM is added dropwise to the cooled amine solution over 20-30 minutes.

Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours.
Reaction progress is monitored by Thin Layer Chromatography (TLC).

Work-up: The reaction mixture is washed sequentially with 1 M HCI (to remove excess TEA),
water, and saturated brine.

Purification: The organic layer is dried over anhydrous Naz2SOa, filtered, and the solvent is
evaporated. The crude solid amide is purified by recrystallization from a suitable solvent
(e.g., ethanol/water).
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Caption: Experimental workflow for amide synthesis.

Other Key Reactions

o Esterification: Reacts readily with alcohols, often in the presence of a non-nucleophilic base
like pyridine, to form esters. This reaction is crucial for modifying the solubility and
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pharmacokinetic properties of drug candidates.

o Hydrolysis: Rapidly reacts with water to revert to o-tolylacetic acid. This highlights the need
for anhydrous conditions during its use and storage.

Applications in Drug Development and Research

The utility of o-tolyl-acetyl chloride stems from its ability to introduce the o-tolylacetyl group,
which can significantly influence a molecule's biological activity.

» Modulating Lipophilicity: The tolyl group provides a defined lipophilic character, which is a
critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME)
profile.

» Steric Control: The ortho-methyl group provides steric bulk that can be used to control
molecular conformation, influence binding to biological targets, or protect adjacent functional
groups.

o Synthesis of Bioactive Scaffolds: It is a key intermediate in producing complex molecular
architectures. For example, it has been used in the synthesis of N-heterocyclic carbene
(NHC) ligands for metal complexes that exhibit antibacterial activity.

Conclusion

o-Tolyl-acetyl chloride is a high-value, reactive intermediate with a significant role in organic
synthesis. Its ability to participate in a wide range of reliable and high-yielding reactions, such
as Friedel-Crafts acylation and amidation, makes it an indispensable tool for researchers in fine
chemicals, agrochemicals, and particularly in pharmaceutical development. The protocols and
data presented in this guide underscore its versatility and provide a technical foundation for its
effective application in the laboratory. Proper handling under anhydrous conditions is
paramount to ensure its synthetic utility is fully realized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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